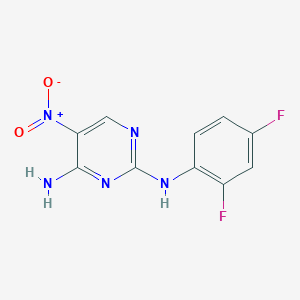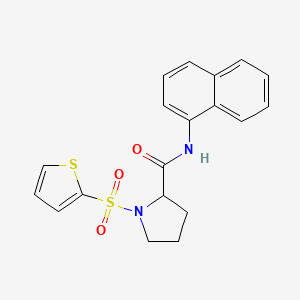![molecular formula C21H21N3O2S B6494768 2-(ethylsulfanyl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]benzamide CAS No. 1334375-83-5](/img/structure/B6494768.png)
2-(ethylsulfanyl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Ethylsulfanyl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]benzamide, also known as EBP, is a synthetic compound that has been widely studied in recent years for its potential therapeutic applications. EBP is a member of the sulfonamide class of compounds and has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In addition to its therapeutic potential, EBP has also been studied for its potential use in laboratory experiments as a probe compound.
科学研究应用
2-(ethylsulfanyl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]benzamide has been studied extensively for its potential therapeutic applications. It has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In particular, this compound has been studied for its potential to inhibit the expression of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It has also been studied for its potential to inhibit the growth of cancer cells, as well as its ability to inhibit the replication of a variety of viruses, including influenza, HIV, and herpes simplex virus.
作用机制
The exact mechanism of action of 2-(ethylsulfanyl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]benzamide is not yet fully understood. However, it is believed to act through a variety of mechanisms, including inhibition of pro-inflammatory cytokine expression, inhibition of cell proliferation, and inhibition of viral replication.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. In particular, it has been found to inhibit the expression of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It has also been found to inhibit the growth of cancer cells and to inhibit the replication of a variety of viruses, including influenza, HIV, and herpes simplex virus. In addition, this compound has been found to possess anti-oxidant, anti-apoptotic, and anti-fibrotic properties.
实验室实验的优点和局限性
2-(ethylsulfanyl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]benzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its biological activity has been well-studied. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, so it must be dissolved in an organic solvent prior to use. In addition, its activity may vary depending on the concentration and the medium used.
未来方向
In light of its potential therapeutic applications, there are several potential future directions for research on 2-(ethylsulfanyl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]benzamide. One potential direction is to further investigate its mechanism of action, with the goal of understanding how it is able to inhibit the expression of pro-inflammatory cytokines, inhibit the growth of cancer cells, and inhibit the replication of viruses. Another potential direction is to investigate the potential synergistic effects of combining this compound with other compounds or drugs. Additionally, further research could be conducted to investigate the potential use of this compound as a probe compound for laboratory experiments. Finally, further research could be conducted to investigate the potential use of this compound in the treatment of various diseases.
合成方法
2-(ethylsulfanyl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]benzamide is synthesized through a multi-step process that involves the reaction of ethylsulfanylbenzamide and 6-oxo-4-phenyl-1,6-dihydropyrimidin-1-ylacetate. The first step is the reaction of ethylsulfanylbenzamide with ethylchloroformate to form ethylsulfanylbenzoyl chloride. This is then reacted with 6-oxo-4-phenyl-1,6-dihydropyrimidin-1-ylacetate to form this compound. The final step is the hydrolysis of the intermediate product to produce the desired compound.
属性
IUPAC Name |
2-ethylsulfanyl-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-2-27-19-11-7-6-10-17(19)21(26)22-12-13-24-15-23-18(14-20(24)25)16-8-4-3-5-9-16/h3-11,14-15H,2,12-13H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOSFGOTYVRJGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCCN2C=NC(=CC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-difluorobenzoyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}azetidine-3-carboxamide](/img/structure/B6494686.png)



![N7-(4-fluorophenyl)-N5-(1-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B6494707.png)
![4-[7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]morpholine](/img/structure/B6494728.png)

![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B6494739.png)
![N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B6494761.png)
![N-cyclopentyl-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6494773.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6494774.png)
![N-(9H-fluoren-2-yl)-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6494780.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B6494787.png)
![N-(1H-1,3-benzodiazol-2-yl)-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B6494789.png)